molecular formula C14H27BrO2 B3149659 14-Bromotetradecanoic acid CAS No. 676-26-6

14-Bromotetradecanoic acid

Cat. No. B3149659
CAS RN: 676-26-6
M. Wt: 307.27 g/mol
InChI Key: VQPWMWLQABFAIO-UHFFFAOYSA-N
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Description

14-Bromotetradecanoic acid, with the CAS Number 676-26-6, is a solid compound . It has a molecular weight of 307.27 and its molecular formula is C14H27BrO2 .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 43 bonds, including 16 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a predicted boiling point of 395.7±15.0 °C and a predicted density of 1.148±0.06 g/cm3 . The compound has a melting point of 63 °C .

Scientific Research Applications

1. Automated Production of Tracers for Imaging

14-(R,S)-[18 F]fluoro-6-thia-heptadecanoic acid, a derivative of 14-bromotetradecanoic acid, is used as a tracer for fatty acid imaging in positron emission tomography. This tracer's production was automated to meet high demands, ensuring adherence to good manufacturing practice guidelines set by the European Union. This advancement facilitates efficient and reliable production for medical imaging applications (Savisto et al., 2018).

2. Stability and Synthesis Optimization under cGMP Conditions

The synthesis and stability of 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]FTHA) were optimized under cGMP conditions for clinical applications. This involved refining the synthesis process and identifying the formation of sulfoxides as a side product, which is crucial for ensuring the stability and efficacy of the tracer in clinical settings (Pandey et al., 2019).

3. Synthesis of Zwitterionic Gemini Surfactant

A zwitterionic gemini surfactant, SCB-14, was synthesized using 1-bromotetradecane as a main starting material. This surfactant has applications in acid rock reaction kinetics, proving useful in industrial contexts for its viscosity and reaction properties (Chen, 2015).

4. Corrosion Inhibition Characteristics

The cationic gemini surfactants, including one synthesized from tetradecyldimethylammonium bromide (14-S-14), were investigated for their corrosion inhibition properties on carbon steel in hydrochloric acid solution. These surfactants, particularly 14-S-14, showed high efficiency as corrosion inhibitors, highlighting their potential in industrial applications (Hegazy, 2009).

Safety and Hazards

The safety information for 14-Bromotetradecanoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

14-bromotetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BrO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPWMWLQABFAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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